4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine
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Overview
Description
4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom and a methylthio group in the structure of this compound imparts unique chemical properties that make it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenone and heterocycle ketones . The reaction conditions can be adjusted to obtain different derivatives by changing the reaction conditions, such as the use of different solvents or catalysts .
Industrial Production Methods
the scalability of the I2-mediated annulation method suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted imidazo[1,2-a][1,3,5]triazines.
Scientific Research Applications
4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine can be compared with other similar compounds, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent.
Tris[1,2,4]triazolo[1,3,5]triazine: Utilized in the construction of star-shaped derivatives for various applications.
Propazine: A triazine derivative used as a herbicide.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H5ClN4S |
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Molecular Weight |
200.65 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanylimidazo[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-9-4(7)11-3-2-8-5(11)10-6/h2-3H,1H3 |
InChI Key |
TXAVARDXQWILDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=CN2C(=N1)Cl |
Origin of Product |
United States |
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